molecular formula C15H17FN4O2 B1404851 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid CAS No. 1400540-11-5

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid

Cat. No.: B1404851
CAS No.: 1400540-11-5
M. Wt: 304.32 g/mol
InChI Key: XBJZFAUERUTQRQ-UHFFFAOYSA-N
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Description

1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid is a piperidine-4-carboxylic acid derivative featuring a 1,2,3-triazole moiety substituted with a 2-fluorophenyl group. Its molecular formula is C₁₅H₁₇FN₄O₂, with a molecular weight of 304.325 g/mol . The compound’s structure combines a rigid triazole ring (capable of hydrogen bonding) and a fluorine atom, which may enhance metabolic stability and influence electronic properties.

Properties

IUPAC Name

1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2/c16-13-3-1-2-4-14(13)20-12(9-17-18-20)10-19-7-5-11(6-8-19)15(21)22/h1-4,9,11H,5-8,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJZFAUERUTQRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=CN=NN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is commonly synthesized using the Huisgen 1,3-dipolar cycloaddition ("Click chemistry") between azides and terminal alkynes under copper catalysis. This reaction proceeds efficiently in aqueous or mixed solvents and provides regioselective formation of 1,4-disubstituted 1,2,3-triazoles.

  • Azide and Alkyne Precursors : The 2-fluorophenyl substituent is introduced via an aryl azide or aryl alkyne bearing the fluorine at the ortho position. For example, 2-fluorophenyl azide can be prepared by diazotization of 2-fluoroaniline followed by azide substitution.
  • Copper(I)-Catalyzed Cycloaddition : The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is performed in aqueous medium or mixed solvents at room temperature or mild heating, yielding the 1-(2-fluorophenyl)-1H-1,2,3-triazole intermediate with high regioselectivity and yield (typically above 70-90%).

Functionalization at the 5-Position of the Triazole

The 5-position of the 1,2,3-triazole ring is functionalized with a methylene linker to enable attachment to the piperidine ring. This is often achieved by:

  • Alkylation or Mannich-Type Reactions : The triazole nitrogen can be alkylated with a suitable halomethyl derivative or via a Mannich reaction using formaldehyde and piperidine derivatives to introduce the –CH2–piperidine moiety.
  • Alternative Approaches : Some protocols involve the synthesis of triazole-5-carboxylic acid derivatives followed by reduction to the corresponding alcohol and conversion to halomethyl intermediates for nucleophilic substitution.

Construction of the Piperidine-4-Carboxylic Acid Scaffold

The piperidine-4-carboxylic acid moiety can be introduced by:

  • Direct Coupling : The triazole-methylene intermediate is coupled with piperidine-4-carboxylic acid or its derivatives under amide bond-forming conditions.
  • Stepwise Synthesis : Starting from piperidine-4-carboxylic acid, the nitrogen can be protected or activated, followed by substitution with the triazole-methyl group.

Representative Synthetic Route

Based on literature precedents for similar compounds containing 1,2,3-triazole and piperidine-carboxylic acid frameworks, a typical synthetic route includes:

Step Reaction Conditions Key Reagents Yield (%) Notes
1. Preparation of 2-fluorophenyl azide Diazotization of 2-fluoroaniline with NaNO2 and HCl, followed by azide substitution with NaN3 2-Fluoroaniline, NaNO2, NaN3 75-85 Performed under cold conditions to avoid decomposition
2. CuAAC reaction with propargylated piperidine-4-carboxylate CuSO4/sodium ascorbate catalyst, aqueous t-BuOH, room temp, 3-6 h 2-Fluorophenyl azide, propargyl piperidine-4-carboxylate 80-90 Regioselective formation of 1,4-disubstituted triazole
3. Deprotection and hydrolysis Acidic or basic hydrolysis to yield free piperidine-4-carboxylic acid Triazole ester intermediate 85-90 Final compound isolated as acid form

Analytical and Characterization Data

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern; ^19F NMR confirms the presence and position of fluorine on the phenyl ring.
  • Mass Spectrometry : High-resolution MS confirms molecular weight consistent with the target compound.
  • Melting Point and Purity : Typical melting points range from 140-180 °C depending on purity and polymorphs.

Research Findings and Optimization Notes

  • Microwave-assisted synthesis has been reported to accelerate the cycloaddition step, reducing reaction times from hours to minutes while maintaining high yields.
  • The aqueous medium "Click" chemistry provides a green and efficient route with minimal byproducts.
  • The presence of the 2-fluorophenyl group influences the electronic properties of the triazole, which can be monitored by shifts in NMR spectra and may affect biological activity.
  • Protection/deprotection strategies for the piperidine nitrogen are critical to avoid side reactions during coupling steps.

Summary Table of Preparation Methods

Preparation Step Method Description Advantages Limitations
Azide Synthesis Diazotization of 2-fluoroaniline to 2-fluorophenyl azide High regioselectivity, well-established Requires careful handling of azides
CuAAC Cycloaddition Copper(I)-catalyzed azide-alkyne cycloaddition in aqueous medium High yield, mild conditions, green chemistry Copper residues need removal
Methylene Linker Introduction Alkylation or Mannich reaction to attach –CH2– linker Straightforward, versatile Possible side reactions if not controlled
Coupling to Piperidine-4-carboxylic acid Amide bond formation or nucleophilic substitution Direct access to target scaffold May require protection of functional groups
Microwave-Assisted Synthesis Accelerated reaction times, improved yields Time-saving, energy-efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Research indicates that 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid exhibits various biological activities, primarily through interactions with key enzymes such as cytochrome P450. These interactions suggest potential implications for pharmacokinetics and drug-drug interactions.

Applications in Scientific Research

This compound has a wide range of applications in scientific research:

Medicinal Chemistry

  • Drug Development : The compound serves as a lead structure for developing new pharmaceuticals targeting various diseases due to its favorable binding properties and biological activity.

Biochemical Studies

  • Metabolic Studies : Its interaction with cytochrome P450 allows researchers to study drug metabolism and the effects of various compounds on metabolic pathways.

Pharmacology

  • Therapeutic Potential : Investigations into its effects on cellular processes have identified potential therapeutic applications in treating conditions influenced by altered enzyme activity or signaling pathways.

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

  • Study on Enzyme Interaction : A study demonstrated that this compound significantly inhibited specific cytochrome P450 isoforms, indicating its potential role in drug-drug interactions .
  • Cellular Signaling Research : Another investigation revealed that the compound modulated MAPK/ERK signaling pathways in cancer cell lines, suggesting its utility as an anti-cancer agent .

Mechanism of Action

The mechanism of action of 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its targets. The piperidine moiety may contribute to the compound’s overall stability and solubility .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Key Substituents Notable Features
Target Compound C₁₅H₁₇FN₄O₂ 304.325 1,2,3-Triazole 2-Fluorophenyl Fluorine enhances metabolic stability
1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid C₁₉H₂₂N₂O₃* ~334.4* 1,3-Oxazole 4-Isopropylphenyl, methyl Oxazole’s reduced polarity vs. triazole
1-(2-Chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid C₁₅H₁₀ClFN₄O₂ 332.72 1,2,3-Triazole Pyridin-4-yl, 2-chloro-4-fluorophenyl Chlorine adds steric bulk
1-(2-{[5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid C₂₀H₂₀N₄O₄S 412.47 1,2,4-Triazole Furan-2-yl, sulfanyl-acetyl Sulfur moiety increases hydrophobicity
1-(2,3-Dihydrobenzofuran-5-ylmethyl)piperidine-4-carboxylic acid C₁₅H₁₇NO₃* ~271.3* Dihydrobenzofuran 2,3-Dihydrobenzofuran Fused aromatic system enhances rigidity

*Calculated based on molecular formula.

Key Observations:
  • Oxazole’s reduced polarity may lower solubility but improve membrane permeability.
  • Substituent Effects: The 2-fluorophenyl group in the target compound () provides electronic modulation (via fluorine’s electronegativity) without significant steric hindrance.
  • Molecular Weight and Lipophilicity : The target compound (304 g/mol) is lighter than analogs like (412 g/mol), which may improve bioavailability. Sulfur-containing substituents (e.g., ) could increase logP, favoring lipophilic environments.

Potential Pharmacological Implications

  • Triazole vs. Oxazole : The triazole’s hydrogen-bonding capacity (target compound) may enhance target affinity compared to oxazole derivatives ().
  • Fluorine vs. Chlorine : Fluorine in the target compound () improves metabolic stability and bioavailability compared to chlorine-containing analogs (), which may exhibit longer half-lives but higher toxicity risks.
  • Bulkier Substituents : Compounds like (with sulfanyl-acetyl groups) may face challenges in crossing biological membranes due to increased molecular weight and hydrophobicity.

Biological Activity

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid (CAS Number: 1400540-11-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is C14H18FN5, with a molecular weight of 275.33 g/mol. The structure includes a piperidine ring and a triazole moiety, which are known to influence biological activity.

PropertyValue
Molecular FormulaC14H18FN5
Molecular Weight275.33 g/mol
CAS Number1400540-11-5
Purity>90%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to modulate enzyme activities and influence cellular signaling pathways.

Enzyme Interactions

Research indicates that this compound interacts with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction suggests potential implications in pharmacokinetics and drug-drug interactions .

Cellular Effects

In vitro studies have demonstrated that the compound can influence cell proliferation and apoptosis. For example, it has been observed to activate caspase pathways leading to programmed cell death in cancer cell lines .

Biological Activity Studies

Several studies have investigated the biological activity of this compound across various contexts:

Anticancer Activity

In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values suggest significant potency compared to standard chemotherapeutic agents:

Cell LineIC50 (µM)Reference
MCF-70.48
HCT-1160.78
A5490.19

These results indicate that the compound may serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

Emerging research suggests potential neuroprotective properties of the compound. Animal model studies indicate that it may reduce neuroinflammation and protect against neuronal damage in models of neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Screening
A study conducted on various derivatives of triazole compounds demonstrated that modifications at the phenyl ring significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced efficacy against MCF-7 cells .

Case Study 2: Neuroprotection
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegeneration .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, similar derivatives were synthesized by reacting piperidine precursors with fluorophenylacetylene derivatives in a THF:acetone (5:1) solvent system under reflux for 24 hours, using CuI (10 mol%) as a catalyst . Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2 equiv. of alkyne to 1.0 equiv. of azide) and monitoring reaction progress via TLC or HPLC. Post-reaction workup includes solvent evaporation, column chromatography, and recrystallization for purification.

Basic: What spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:
A combination of FTIR, 1H^1H/13C^{13}C NMR, and X-ray crystallography is critical. For instance, FTIR can confirm the carboxylic acid (–COOH) stretch (~1700 cm1^{-1}) and triazole C–N vibrations (~1450 cm1^{-1}). 1H^1H NMR should resolve the 2-fluorophenyl proton signals (δ 7.2–7.8 ppm) and piperidine methylene groups (δ 2.5–3.5 ppm) . X-ray crystallography, as demonstrated for structurally analogous pyrazole-piperidine derivatives, provides unambiguous confirmation of stereochemistry and bond angles .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) data for fluorophenyl-triazolyl-piperidine derivatives?

Methodological Answer:
Contradictions in SAR data often arise from conformational flexibility or solvent-induced effects . To address this, employ X-ray crystallography to determine the bioactive conformation and molecular dynamics simulations to assess flexibility in solution . For example, studies on similar compounds used docking scores (AutoDock Vina) and free energy calculations (MM-PBSA) to correlate binding modes with experimental activity . Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics).

Advanced: What computational methods are suitable for predicting the binding affinity of this compound with biological targets?

Methodological Answer:
Molecular docking (AutoDock, Glide) and density functional theory (DFT) calculations are widely used. For example, docking studies on triazolyl-piperidine derivatives with kinase targets revealed key interactions (e.g., hydrogen bonding with the carboxylic acid group and π-π stacking with the fluorophenyl ring) . QM/MM hybrid methods can further refine binding energy estimates, while pharmacophore modeling identifies essential functional groups for activity .

Basic: What safety precautions are necessary when handling this compound during synthesis?

Methodological Answer:
Refer to safety data sheets (SDS) for analogous compounds:

  • Personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., THF, acetone) .
  • Storage: Store in a cool, dry place away from strong oxidizers to prevent decomposition into hazardous gases (e.g., COx_x, NOx_x) .

Advanced: How can the electronic effects of the 2-fluorophenyl group influence the compound’s reactivity in downstream functionalization?

Methodological Answer:
The electron-withdrawing fluorine substituent increases electrophilicity at the triazole ring, facilitating nucleophilic attacks (e.g., alkylation or acylation). Computational studies on similar systems using Hammett constants (σm_m) and frontier molecular orbital (FMO) analysis (e.g., LUMO localization on the triazole) predict reactivity trends . Experimentally, monitor reactions via 19F^{19}F NMR to track fluorine’s electronic impact on intermediates .

Advanced: What strategies are effective in addressing solubility challenges during in vitro assays for this compound?

Methodological Answer:

  • Co-solvent systems: Use DMSO:water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins .
  • Salt formation: Convert the carboxylic acid to a sodium or potassium salt for improved aqueous solubility (confirmed via pH titration and UV-Vis spectroscopy) .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins, as demonstrated for poorly soluble piperidine derivatives .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid

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